4-Nitro-1-naphthol

概要

説明

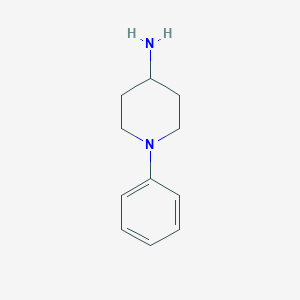

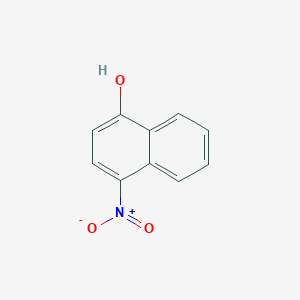

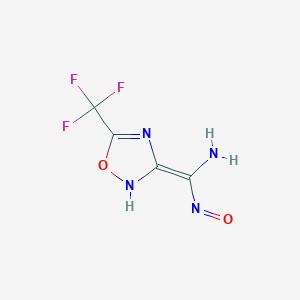

4-Nitro-1-naphthol is a pale yellow to reddish yellow or brown solid . It is also known as 4-nitronaphthalen-1-ol . Its molecular formula is C10H7NO3 and its CAS number is 605-62-9 .

Synthesis Analysis

The synthesis of 4-Nitro-1-naphthol involves various chemical reactions . For instance, it can be synthesized via Sand-meyer’s reaction from 4-nitro-1-naphthylamine .Molecular Structure Analysis

The molecular structure of 4-Nitro-1-naphthol is complex and involves various elements . The molecular weight is 189.167 Da .Chemical Reactions Analysis

4-Nitro-1-naphthol participates in various chemical reactions. For example, it has been used in the catalytic reduction of 4-nitrophenol . It also reacts with alcohols in the formation of charge transfer complexes .Physical And Chemical Properties Analysis

4-Nitro-1-naphthol has a density of 1.4±0.1 g/cm3, a boiling point of 398.8±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 67.5±3.0 kJ/mol and a flash point of 179.8±11.6 °C . It also has an index of refraction of 1.714 .科学的研究の応用

Multifunctional Material Systems

Field

Material Science Application: 1-Naphthols are used in developing efficient multifunctional material systems (MFMS) due to their useful properties and good stability . Method: The type and position of a substituent influence the reactivity and properties of 1-Naphthols. During computations, important preparation guidelines for thiol derivatives of 1-naphthol were obtained . Results: The study revealed that molecules with substituents in positions 4 and 8 are the least reactive. It also showed that for the stability and polarizability tensor values, it is more favorable when both substituents are in the same benzene ring .

Anti-Corrosion Materials

Field

Material Science Application: 1-Naphthols are used as anti-corrosion materials due to the high stability of the aromatic structure coupled with polarity given by the substituents . Method: The method of application is not specified in the source. Results: The study provided a new scope of 1-naphthols applicability by using them as anti-corrosion materials .

Nonlinear Optical (NLO) Devices

Field

Optics Application: 1-Naphthols are used in NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents . Method: The method of application is not specified in the source. Results: The study showed that 1-naphthols are very good materials for NLO devices .

Proton and Hydrogen Transfer Studies

Field

Physical Chemistry Application: 4-Nitro-1-naphthol has been used in studies of stepwise intermolecular proton and hydrogen transfer between alcohols and the triplet state of 4-nitro-1-naphthol . Method: The study involved nanosecond transient absorption measurements relating to kinetics and the characteristic absorption of key intermediates upon the excitation of 4-nitro-1-naphthol in alcoholic solutions . Results: The study revealed that alcohol assisted intramolecular proton or hydrogen transfer cannot occur in this system, but that the solvent cluster plays an important role during such stepwise reactions .

Preparation of Naphthol Derivatives

Field

Organic Chemistry Application: 1-Naphthol is used in the preparation of naphthol derivatives, such as Martius Yellow . Method: The method of application is not specified in the source. Results: The study did not provide specific results or outcomes.

Insecticides and Pharmaceuticals

Field

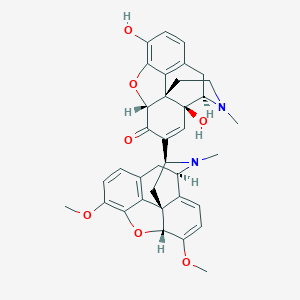

Pharmaceutical and Pesticide Industry Application: 1-Naphthol is a precursor to a variety of insecticides including carbaryl and pharmaceuticals including nadolol . Method: The method of application is not specified in the source. Results: The study did not provide specific results or outcomes.

Studies of Intermolecular Proton and Hydrogen Transfer

Field

Physical Chemistry Application: 4-Nitro-1-naphthol has been used in studies of stepwise intermolecular proton and hydrogen transfer between alcohols and the triplet state of 4-nitro-1-naphthol . Method: The study involved nanosecond transient absorption measurements relating to kinetics and the characteristic absorption of key intermediates upon the excitation of 4-nitro-1-naphthol in alcoholic solutions . Results: These results demonstrate that alcohol assisted intramolecular proton or hydrogen transfer cannot occur in this system, but that the solvent cluster plays an important role during such stepwise reactions .

Biomarkers in Livestock and Humans

Field

Biochemistry Application: Naphthols (both mono- and di-isomers) are used as biomarkers in livestock and humans exposed to polycyclic aromatic hydrocarbons . Method: The method of application is not specified in the source. Results: The study did not provide specific results or outcomes.

Nanotechnology Applications

Field

Nanotechnology Application: After the industrialization of nanotechnology, nanomaterials spread its leg widely in medical field, electronics applications, energy storage applications, everyday materials, bio-technology, sensor-based applications, catalytic convertor and environmental remediation . Method: The method of application is not specified in the source. Results: The study did not provide specific results or outcomes.

Safety And Hazards

将来の方向性

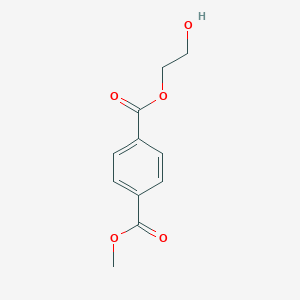

4-Nitro-1-naphthol has potential applications in various fields. For instance, it has been used as a novel charge transfer acceptor in the pharmaceutical analysis of some quinolones and cephalosporins . It also has potential applications in the development of efficient multifunctional material systems .

特性

IUPAC Name |

4-nitronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIRNGLMBHIITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209238 | |

| Record name | 4-Nitro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-1-naphthol | |

CAS RN |

605-62-9 | |

| Record name | 4-Nitro-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 605-62-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)

![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)

![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)